molecular formula C7H9NO3S B1607248 4-hydroxy-N-methylbenzenesulfonamide CAS No. 3077-61-0

4-hydroxy-N-methylbenzenesulfonamide

Cat. No. B1607248
CAS RN: 3077-61-0
M. Wt: 187.22 g/mol
InChI Key: RHPDIBUPEZIAAU-UHFFFAOYSA-N
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Description

4-Hydroxy-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H9NO3S . It has an average mass of 187.216 Da and a monoisotopic mass of 187.030319 Da .


Molecular Structure Analysis

The InChI code for 4-hydroxy-N-methylbenzenesulfonamide is 1S/C7H9NO3S/c1-8-12(10,11)7-4-2-6(9)3-5-7/h2-5,8-9H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Hydroxy-N-methylbenzenesulfonamide is a powder with a melting point of 81-82°C . It has a density of 1.4±0.1 g/cm³, a boiling point of 355.6±35.0°C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has a molar refractivity of 45.4±0.4 cm³ and a molar volume of 137.3±3.0 cm³ .

Scientific Research Applications

Syntheses and Spectroscopic Investigations

4-Hydroxy-N-methylbenzenesulfonamide and its derivatives have been synthesized and characterized using various spectroscopic methods. Such studies provide insights into their molecular and electronic structures, aiding in spectral assignments and understanding their stability and electronic properties. The research by Mahmood, Akram, and Lima (2016) is a significant contribution to this field (Mahmood, Akram, & Lima, 2016).

Crystallographic Characterization

The crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a related compound, was obtained by Stenfors and Ngassa (2020) using single-crystal X-ray diffraction, revealing significant details about its molecular geometry and interactions (Stenfors & Ngassa, 2020).

Antagonists for HIV-1 Infection

Methylbenzenesulfonamides have shown potential in the prevention of HIV-1 infection. Cheng De-ju (2015) discussed the synthesis and characterization of such compounds, emphasizing their role as candidate compounds for drug development (Cheng De-ju, 2015).

Quantum-Chemical Calculations

Peiming et al. (2022) conducted theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, a related compound, to define its optimized state and predict molecular characteristics, furthering our understanding of such molecules (Peiming, Shahab, Yan, & Labanava, 2022).

Ring-Opening Polymerization (ROP) Applications

Group 4 metal complexes containing derivatives of 4-hydroxy-N-methylbenzenesulfonamide have been synthesized and applied in the ring-opening polymerization of cyclic esters. Chakraborty et al. (2018) described the effective catalysis of these complexes in producing high molecular weight polymers (Chakraborty, Rajashekhar, Mandal, & Ramkumar, 2018).

Synthesis for Antimicrobial Studies

4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its derivatives, synthesized by Vanparia et al. (2010), showed significant antimicrobial activity against various bacterial and fungal strains, highlighting its potential in medical applications (Vanparia, Patel, Sojitra, Jagani, Dixit, Patel, & Dixit, 2010).

Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes containing 4-methylbenzenesulfonamide derivatives demonstrated significant anticancer activity. González-Álvarez et al. (2013) explored their interaction with DNA and their antiproliferative activity in human tumor cells, indicating potential therapeutic applications (González-Álvarez, Pascual-Álvarez, del Castillo Agudo, Castiñeiras, Liu-González, Borrás, & Alzuet-Piña, 2013).

NMR and Fluorescence Studies

Jarvet et al. (1989) conducted 13C and 15N NMR and time-resolved fluorescence depolarization studies on the bovine carbonic anhydrase-4-methylbenzenesulfonamide complex, providing valuable information about the interaction of 4-methylbenzenesulfonamide with carbonic anhydrase (Jarvet, Olivson, Mets, Pooga, Aguraiuja, & Lippmaa, 1989).

Synthesis and Anti-Inflammatory Evaluation

Mahdi (2008) synthesized amino derivatives of 4-aminobenzenesulfonamide and evaluated their in vivo anti-inflammatory activity, indicating their potential as therapeutic agents for inflammatory ailments (Mahdi, 2008).

Safety And Hazards

The safety information for 4-hydroxy-N-methylbenzenesulfonamide indicates that it has the following hazard statements: H302, H315, H319, H335 . These represent hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-hydroxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-8-12(10,11)7-4-2-6(9)3-5-7/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPDIBUPEZIAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184786
Record name 4-Hydroxy-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-methylbenzenesulfonamide

CAS RN

3077-61-0
Record name 4-Hydroxy-N-methylbenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-N-methylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXY-N-METHYLBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A4V3504L6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

4-Methoxy-N-methylbenzenesulfonamide (1.02 g, 4.82 mmol) was dissolved in dichloromethane (50 ml). A solution of boron tribromide (1M in dichloromethane, 14.5 mL, 14.5 mmol) was added dropwise and the reaction was stirred at room temperature overnight. The mixture was diluted with ethyl acetate and washed with a solution of 4% sodium bicarbonate, water, brine and dried over sodium sulphate, filtered and evaporated under reduced pressure. The product was purified by reverse phase using SP1® Purification System to give 650 mg (68% yield) of the title compound. Purity 95%.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BG Lawhorn, J Philp, AP Graves, DA Holt… - Journal of Medicinal …, 2016 - ACS Publications
Investigation of troponin I-interacting kinase (TNNI3K) as a potential target for the treatment of heart failure has produced a series of substituted N-methyl-3-(pyrimidin-4-ylamino)…
Number of citations: 23 pubs.acs.org
G Du, J Jiang, NJ Henning, N Safaee, E Koide… - Cell Chemical …, 2022 - cell.com
… To a solution 4-hydroxy-N-methylbenzenesulfonamide (300 mg, 1.60 mmol) and 6-((tert-butoxycarbonyl)amino)hexyl methanesulfonate (520 mg, 1.76 mmol) in dimethylformamide (DMF…
Number of citations: 28 www.cell.com

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